4-Methylpyrimidin-2-carboxamidinhydrochlorid

Übersicht

Beschreibung

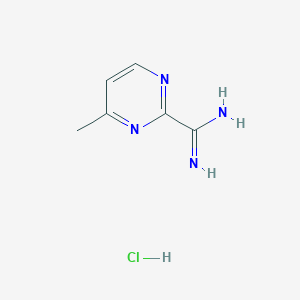

4-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₄. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Wissenschaftliche Forschungsanwendungen

4-Methylpyrimidine-2-carboxamidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

The synthesis of 4-Methylpyrimidine-2-carboxamidine hydrochloride typically involves the reaction of 4-methylpyrimidine with cyanamide in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the carboxamidine group. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling the temperature, reaction time, and concentration of reactants .

Analyse Chemischer Reaktionen

4-Methylpyrimidine-2-carboxamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamidine group can be replaced by other nucleophiles. Common reagents include halogens and alkylating agents.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Wirkmechanismus

The mechanism of action of 4-Methylpyrimidine-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins involved in inflammatory and infectious processes. The compound may also interfere with the synthesis of nucleic acids, thereby exerting its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

4-Methylpyrimidine-2-carboxamidine hydrochloride can be compared with other pyrimidine derivatives, such as:

2-Aminopyrimidine: Known for its use in the synthesis of pharmaceuticals.

4,6-Dihydroxypyrimidine: Used in the development of antiviral drugs.

2,4-Diaminopyrimidine: Studied for its potential anticancer properties.

The uniqueness of 4-Methylpyrimidine-2-carboxamidine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

4-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of pyrimidine, a class known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. The exploration of its biological activity has garnered attention due to its potential therapeutic applications.

- Molecular Formula : C₆H₉ClN₄

- Molecular Weight : 174.62 g/mol

- Structure : The compound features a pyrimidine ring substituted with a methyl group and a carboxamidine functional group.

The biological activity of 4-Methylpyrimidine-2-carboxamidine hydrochloride is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It is believed to inhibit enzymes involved in inflammatory pathways, particularly through the suppression of COX-2 activity, which is crucial in the inflammatory response .

- Nucleic Acid Synthesis Interference : The compound may disrupt nucleic acid synthesis, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that 4-Methylpyrimidine-2-carboxamidine hydrochloride exhibits potent antimicrobial effects against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively reduces inflammation markers. It has shown a notable reduction in prostaglandin E2 (PGE2) levels in cell cultures treated with inflammatory stimuli.

| Treatment Condition | PGE2 Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Inflammatory Stimulus | 150 | 400 |

| 4-Methylpyrimidine Treatment | 100 | - |

Study on Anti-inflammatory Activity

A study published in the Royal Society of Chemistry examined the anti-inflammatory properties of various pyrimidine derivatives, including 4-Methylpyrimidine-2-carboxamidine hydrochloride. The results indicated that it significantly suppressed COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs .

Antimicrobial Efficacy Against Mycobacterium tuberculosis

In another study focused on tuberculosis, derivatives of pyrimidines were screened for efficacy against Mycobacterium tuberculosis. While specific data on 4-Methylpyrimidine-2-carboxamidine hydrochloride was limited, related compounds showed promising results, suggesting potential for further exploration of this compound's effectiveness against drug-resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring can significantly alter their potency and selectivity. For instance, modifications that enhance lipophilicity tend to improve membrane permeability and bioavailability, which are critical for therapeutic efficacy .

Eigenschaften

IUPAC Name |

4-methylpyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCLWGGAHPAYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.